4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine
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Overview
Description
4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine is a synthetic organic compound with the molecular formula C18H30FNOSi It is characterized by the presence of a piperidine ring substituted with a 2-fluorophenyl group and a tert-butyldimethylsilyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The protected intermediate is then subjected to further reactions to introduce the piperidine and 2-fluorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluorophenyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: NaH or KOtBu, dimethylformamide (DMF), elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The fluorophenyl group may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-{[(Tert-butyldimethylsilyl)oxy]methyl}aniline: Similar structure but with an aniline group instead of a piperidine ring.
4-{[(Tert-butyldimethylsilyl)oxy]methyl}benzaldehyde: Contains a benzaldehyde group instead of a piperidine ring.
Uniqueness
4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine is unique due to the combination of its piperidine ring, fluorophenyl group, and tert-butyldimethylsilyl protection. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl-[[1-(2-fluorophenyl)piperidin-4-yl]methoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30FNOSi/c1-18(2,3)22(4,5)21-14-15-10-12-20(13-11-15)17-9-7-6-8-16(17)19/h6-9,15H,10-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUSPHKABAKPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30FNOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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